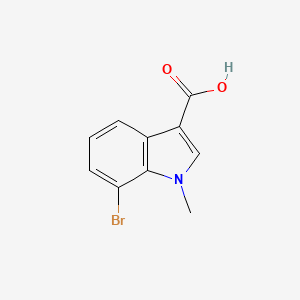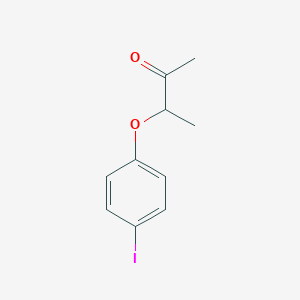![molecular formula C12H9F3N2S B1443392 (3-{[5-(Trifluoromethyl)pyridin-2-yl]thio}phenyl)amine CAS No. 1178275-25-6](/img/structure/B1443392.png)
(3-{[5-(Trifluoromethyl)pyridin-2-yl]thio}phenyl)amine
Vue d'ensemble
Description
“(3-{[5-(Trifluoromethyl)pyridin-2-yl]thio}phenyl)amine” is a chemical compound that has been gaining attention in the scientific community due to its unique properties and potential applications . It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients .
Applications De Recherche Scientifique
Agrochemical and Pharmaceutical Industries
- Application : Trifluoromethylpyridines (TFMP) and its derivatives, which include “(3-{[5-(Trifluoromethyl)pyridin-2-yl]thio}phenyl)amine”, are used in the agrochemical and pharmaceutical industries. The major use of TFMP derivatives is in the protection of crops from pests .
- Methods : The synthesis and applications of TFMP derivatives involve a stepwise liquid-phase/vapor–phase synthesis .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
Anti-Fibrosis Activity
- Application : Pyrimidine derivatives, which can include “(3-{[5-(Trifluoromethyl)pyridin-2-yl]thio}phenyl)amine”, have been found to exhibit anti-fibrotic activities .
- Methods : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
- Results : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Compounds 12m and 12q showed the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
Fungicidal Activity
- Application : Pyrimidinamine derivatives, which can include “(3-{[5-(Trifluoromethyl)pyridin-2-yl]thio}phenyl)amine”, have been found to exhibit fungicidal activities .
- Methods : The optimal structure of the pyridine group was 5-CF3; the optimal structure of the pyrimidine group was 2-CH3-5-Cl-6-CHF2 .
- Results : The spatial configuration of the carbon atoms connected to R3 plays an important role. When the carbon atom is in S configuration, the fungicidal activity of the compound is the best .
Antibacterial Activity
- Application : Certain compounds related to “(3-{[5-(Trifluoromethyl)pyridin-2-yl]thio}phenyl)amine” have been studied for their potential antibacterial activity .
- Methods : The study involved the synthesis of various derivatives and testing their potency towards AcpS-PPTase .
- Results : While some compounds showed limited antimicrobial activity, it was hypothesized that a viable antibacterial agent must simultaneously target both classes of PPTase enzymes to effectively halt bacterial proliferation .
Regioexhaustive Functionalization
- Application : Certain chloro (trifluoromethyl) pyridines, which can include “(3-{[5-(Trifluoromethyl)pyridin-2-yl]thio}phenyl)amine”, have been used as model substrates to investigate regioexhaustive functionalization .
- Methods : The study involved the use of these compounds in various chemical reactions to study the patterns of functionalization .
- Results : The results of these studies can provide valuable insights into the reactivity and selectivity of these compounds .
Antimicrobial Activity
- Application : Certain compounds related to “(3-{[5-(Trifluoromethyl)pyridin-2-yl]thio}phenyl)amine” have been studied for their potential antimicrobial activity .
- Methods : The study involved the synthesis of various derivatives and testing their potency towards AcpS-PPTase .
- Results : While some compounds showed limited antimicrobial activity, it was hypothesized that a viable antibacterial agent must simultaneously target both classes of PPTase enzymes to effectively halt bacterial proliferation .
Orientations Futures
The future directions for the research and application of “(3-{[5-(Trifluoromethyl)pyridin-2-yl]thio}phenyl)amine” are promising. It is expected that many novel applications of trifluoromethylpyridine derivatives will be discovered in the future . The demand for trifluoromethylpyridine derivatives has been increasing steadily in the last 30 years .
Propriétés
IUPAC Name |
3-[5-(trifluoromethyl)pyridin-2-yl]sulfanylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2S/c13-12(14,15)8-4-5-11(17-7-8)18-10-3-1-2-9(16)6-10/h1-7H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGWPZKYOMMUAFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SC2=NC=C(C=C2)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-{[5-(Trifluoromethyl)pyridin-2-yl]thio}phenyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



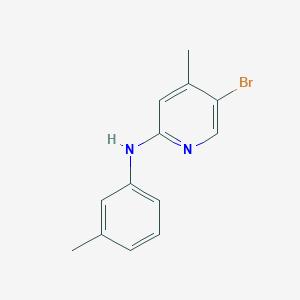
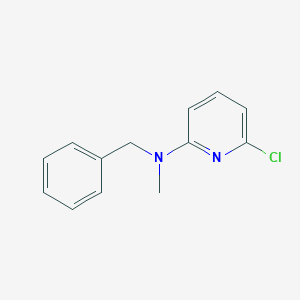

![3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B1443312.png)
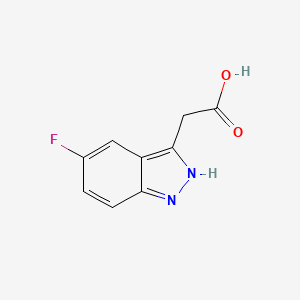
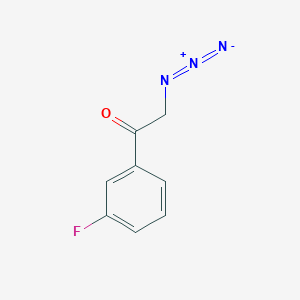
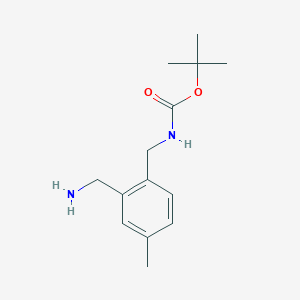

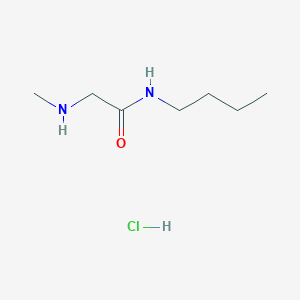
![3-Bromo-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1443326.png)


